4-(4-Methoxy-2,3,6-trimethylphenyl)butan-2-one
Description
Chemical Structure:
4-(4-Methoxy-2,3,6-trimethylphenyl)butan-2-one (CAS: 54757-47-0) is a ketone derivative featuring a methoxy group and three methyl substituents on a phenyl ring, attached to a four-carbon chain terminating in a ketone group. Its molecular formula is C₁₄H₁₈O₂ (MW: 218.29) .
Synthesis: The compound is synthesized via ozonolysis of a dihydronaphthalene intermediate, followed by strategic manipulation of functional groups and dehydrobromination to yield the α,β-unsaturated ketone . It serves as a critical intermediate in the production of retinoids like etretinate and acitretin, used in treating psoriasis and other dermatological conditions .
Properties
IUPAC Name |
4-(4-methoxy-2,3,6-trimethylphenyl)butan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-9-8-14(16-5)12(4)11(3)13(9)7-6-10(2)15/h8H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRCMNNRVMXTDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CCC(=O)C)C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385446 | |
| Record name | 4-(4-methoxy-2,3,6-trimethylphenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57399-32-3 | |
| Record name | 4-(4-methoxy-2,3,6-trimethylphenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxy-2,3,6-trimethylphenyl)butan-2-one typically involves several steps. One common method includes the reaction of phenol with bromobutane, followed by debromination and alkylation reactions to yield the target compound[2][2]. The reaction conditions often require the use of organic solvents such as ethanol and dimethylformamide, and the process may involve heating and the use of catalysts to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include strategic manipulation of ketone and aldehyde functional groups, as well as the use of ozonolysis and acylation reactions[2][2]. The industrial processes are designed to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxy-2,3,6-trimethylphenyl)butan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy and methyl groups on the phenyl ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., bromine), nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to various substituted derivatives of the original compound .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula C14H18O2 and a molecular weight of 220.31 g/mol. Its structure features a methoxy group and three methyl groups attached to a phenyl ring, along with a butan-2-one moiety. This unique arrangement influences its chemical reactivity and biological activity.
Chemistry
4-(4-Methoxy-2,3,6-trimethylphenyl)butan-2-one serves as a valuable synthetic intermediate for the preparation of complex organic molecules. It can undergo various chemical reactions:
- Oxidation : Converts to carboxylic acids or ketones.
- Reduction : Forms alcohols or other reduced forms.
- Substitution : The methoxy and methyl groups can participate in substitution reactions.
Common Reagents :
| Reaction Type | Reagents |
|---|---|
| Oxidation | KMnO4, CrO3 |
| Reduction | NaBH4, LiAlH4 |
| Substitution | Halogens (e.g., bromine), nucleophiles (e.g., amines) |
Biology
Research has indicated potential biological activities of this compound, including:
- Antimicrobial Properties : Studies suggest efficacy against various bacterial strains.
- Anti-inflammatory Effects : Its interaction with inflammatory pathways shows promise in reducing inflammation.
Medicine
The compound has been investigated for its potential in drug development:
- Target Interaction : It may act as an inhibitor or modulator of specific enzymes or receptors.
- Therapeutic Applications : Potential uses include treatments for infections and inflammatory diseases.
Industrial Applications
In industrial settings, this compound is utilized in the synthesis of various chemicals:
- Polymers : Used as a precursor in polymer production.
- Specialty Chemicals : Its unique properties make it suitable for creating specialty chemicals used in various applications.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant inhibitory effects at varying concentrations.
Case Study 2: Drug Development
Research focused on the compound's ability to modulate specific biological targets in inflammatory pathways. The findings suggested that it could serve as a lead compound for developing new anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 4-(4-Methoxy-2,3,6-trimethylphenyl)butan-2-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes and biological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Retinoid Derivatives: Saturated ketones like this compound offer metabolic stability but require structural modifications (e.g., esterification, polyene elongation) for therapeutic efficacy .
- Functional Group Impact : Sulfur or hydroxyl substitutions shift applications from pharmaceuticals to cosmetics/fragrances due to altered target interactions .
- Aromatic vs. Aliphatic Moieties : Naphthalene or cyclohexenyl groups modify pharmacokinetics (e.g., CYP metabolism) and physicochemical properties (e.g., volatility) .
Biological Activity
4-(4-Methoxy-2,3,6-trimethylphenyl)butan-2-one is an organic compound with the molecular formula C14H18O2. Its unique structural features, including a methoxy group and three methyl groups on a phenyl ring, suggest potential biological activities that warrant investigation. This article explores its biological activity, focusing on its antimicrobial and anti-inflammatory properties, along with its potential applications in cancer therapy.
- Molecular Formula : C14H18O2
- Molecular Weight : 220.307 g/mol
- CAS Number : 57399-32-3
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it showed inhibition zones ranging from 20 to 25 mm against common pathogens, suggesting potent antibacterial activity .
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 22 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 20 |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In animal models, it was found to reduce inflammation markers significantly when administered at varying doses. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Case Study 1: Anticancer Activity
A study focused on the cytotoxic effects of this compound on human cancer cell lines revealed promising results. The compound induced apoptosis in MDA-MB231 breast cancer cells at low concentrations, with IC50 values comparable to established chemotherapeutic agents .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB231 | 5.0 |
| HCT116 | 7.5 |
Docking studies have suggested that the compound interacts with the colchicine binding site on β-tubulin, similar to other known antitumor agents like Combretastatin A-4. This interaction disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- Cytotoxicity : The compound demonstrated significant cytotoxic effects across multiple cancer cell lines.
- Mechanistic Insight : Its mechanism involves modulation of tubulin dynamics and apoptosis induction.
- Potential Applications : Given its dual antimicrobial and anticancer properties, this compound could be explored for therapeutic applications in treating infections in cancer patients or as part of combination therapies.
Q & A
Q. What are the recommended safety protocols for handling 4-(4-Methoxy-2,3,6-trimethylphenyl)butan-2-one in laboratory settings?
Methodological Answer:
- Risk Assessment : Consult safety assessments from authoritative bodies like the Research Institute for Fragrance Materials (RIFM) and the International Fragrance Association (IFRA). These organizations provide guidelines on maximum acceptable concentrations and handling precautions based on toxicological data .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation exposure.
- Storage : Store in airtight containers at temperatures below -20°C if stability data indicates thermal sensitivity. Avoid exposure to light if photodegradation is a concern (common for aromatic ketones) .
- Waste Disposal : Follow institutional guidelines for halogenated or aromatic organic waste.
Q. What synthetic routes and purification methods are optimal for synthesizing this compound?
Methodological Answer:
- Synthetic Pathways :
- Friedel-Crafts Acylation : React 4-methoxy-2,3,6-trimethylbenzene with methyl vinyl ketone in the presence of Lewis acids (e.g., AlCl₃). Monitor reaction progress via thin-layer chromatography (TLC) .
- Grignard Reaction : Use a methoxy-substituted aryl Grignard reagent with a β-keto ester, followed by acid hydrolysis.
- Purification :
- Column Chromatography : Use silica gel with a gradient eluent (e.g., hexane:ethyl acetate 8:2) to isolate the product.
- Recrystallization : Employ ethanol or dichloromethane-hexane mixtures for high-purity crystals (>95% purity) .
- Characterization : Confirm structure via ¹H/¹³C NMR, FT-IR (C=O stretch ~1700 cm⁻¹), and GC-MS .
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
Methodological Answer:
- Chromatography :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and methanol-water mobile phases to assess purity .
- GC-MS : Ideal for volatile derivatives; monitor molecular ion peaks (e.g., m/z 220 for the parent compound).
- Spectroscopy :
- Stability Testing : Use accelerated stability studies (40°C/75% RH) with periodic HPLC analysis to detect degradation products .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s interactions with biological systems?
Methodological Answer:
- In Vitro Assays :
- Enzyme Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. Measure IC₅₀ values via kinetic fluorescence .
- Receptor Binding : Perform radioligand displacement assays (e.g., for GPCRs) using tritiated ligands and scintillation counting .
- In Vivo Models :
- Rodent Studies : Administer the compound intraperitoneally (1–10 mg/kg) and monitor pharmacokinetics (plasma half-life, bioavailability) via LC-MS/MS .
- Toxicity Profiling : Use zebrafish embryos to assess developmental toxicity (LC₅₀, teratogenicity) .
Q. How should researchers address contradictions in experimental data, such as conflicting stability or activity results?
Methodological Answer:
- Root-Cause Analysis :
- Purity Verification : Re-analyze batches via HPLC and NMR to rule out impurities or stereoisomers .
- Environmental Controls : Standardize storage conditions (temperature, humidity) and sample preparation protocols to minimize variability .
- Reproducibility Checks : Collaborate with independent labs to validate key findings.
- Statistical Approaches :
- Use multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent polarity, catalyst residues) .
Q. What computational strategies can predict the compound’s reactivity and potential metabolites?
Methodological Answer:
- Quantum Mechanics (QM) :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., carbonyl carbon) .
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability .
- Metabolism Prediction :
- Use software like Schrödinger’s ADMET Predictor or PubChem’s metabolite database to identify likely Phase I/II metabolites (e.g., O-demethylation, glucuronidation) .
- Docking Studies : Model binding poses with target proteins (e.g., kinases) using AutoDock Vina to prioritize in vitro testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
